3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-N-(2,5-dichlorophenyl)-4-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3S/c17-11-1-3-13(18)15(9-11)20-25(22,23)12-2-4-16(14(19)10-12)21-5-7-24-8-6-21/h1-4,9-10,20H,5-8,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXMCPKBDFXORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step often involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide group.
Introduction of the Dichlorophenyl Group: This can be achieved through a substitution reaction where the dichlorophenyl group is introduced to the benzene ring.
Morpholine Ring Addition: The morpholine ring is typically added through a nucleophilic substitution reaction, where the morpholine displaces a leaving group on the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is in the field of antimicrobial research . Studies have indicated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
A comparative study on sulfonamide derivatives revealed that certain modifications to the chemical structure enhance antibacterial activity. Specifically, the presence of electron-withdrawing groups like chlorine was found to increase potency against Bacillus subtilis and E. coli, with minimal inhibitory concentration (MIC) values reported as low as 10 μg/mL for structurally similar compounds .
Drug Development
The compound's structure suggests potential as a lead compound in drug discovery. Its sulfonamide moiety is prevalent in several FDA-approved drugs, which underscores its importance in medicinal chemistry. Research has focused on modifying the structure to improve efficacy and reduce side effects.
Case Study: Structure-Activity Relationship (SAR)
Research into the SAR of sulfonamides has demonstrated that modifications at specific positions on the benzene ring can significantly affect biological activity. For example, replacing an amino group with other functional groups can either enhance or diminish antibacterial properties . This insight is crucial for developing new antibiotics that can combat resistant bacterial strains.
Enzyme Inhibition
Another promising application is in enzyme inhibition , particularly targeting enzymes involved in bacterial metabolism. The sulfonamide group functions as a competitive inhibitor for enzymes like dihydropteroate synthase, which is essential for folate synthesis in bacteria.
Case Study: Inhibition Mechanism
The mechanism of action involves the structural mimicry of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis enzymes. Research has shown that compounds similar to 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide can effectively inhibit these enzymes, leading to bacterial growth suppression .
Potential for Cancer Treatment
Emerging studies suggest that sulfonamides may also play a role in cancer therapy due to their ability to inhibit certain pathways involved in tumor growth and proliferation.
Case Study: Antitumor Activity
Experimental data indicate that modifications to the sulfonamide structure can yield compounds with selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against various bacterial strains | MIC values as low as 10 μg/mL for modified derivatives |
| Drug Development | Lead compound potential for new antibiotics | Structural modifications enhance efficacy |
| Enzyme Inhibition | Competitive inhibition of bacterial folate synthesis enzymes | Mimics PABA leading to growth suppression |
| Cancer Treatment | Potential antitumor effects through selective cytotoxicity | Selective activity against cancer cell lines observed |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This allows the compound to inhibit enzyme activity, leading to antibacterial effects. The dichlorophenyl and morpholine groups may enhance binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Key Observations :
- Morpholine vs. Heterocyclic Rings : The target compound’s morpholine substituent (a six-membered oxygen-containing ring) contrasts with pyrazole (five-membered, two nitrogens) in Compound 18 and pyrrole (five-membered, one nitrogen) in Compound 18. Morpholine may enhance solubility via hydrogen bonding, whereas pyrazole/pyrrole rings could improve metabolic stability .
- Synthetic Complexity : Example 52 (Patent) features a trifluoroacetamido group and tetrahydrofuran, indicating higher synthetic complexity and possible trade-offs in bioavailability .
Spectroscopic and Physicochemical Properties
- Compound 19 : 13C-NMR data shows CH3 groups in the pyrrole ring at 10.91 ppm, with pyrrole carbons at 102.84 ppm and 126.69 ppm . The target compound’s morpholine ring would likely exhibit distinct resonances (e.g., ~50–70 ppm for morpholine carbons).
- Lipophilicity : The dichlorophenyl group in the target compound likely confers higher logP compared to Compounds 18–19 but lower than Example 52’s trifluoroacetamido group .
Biological Activity
3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide, a sulfonamide derivative, exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and industry.
- Molecular Formula : C16H17Cl2N3O3S
- Molecular Weight : 402.3 g/mol
- CAS Number : 326916-22-7
- IUPAC Name : 3-amino-N-(2,5-dichlorophenyl)-4-morpholin-4-ylbenzenesulfonamide
The biological activity of this compound is largely attributed to its sulfonamide group, which can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This structural similarity allows it to inhibit the activity of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, leading to antibacterial effects. Additionally, the presence of the dichlorophenyl and morpholine moieties may enhance its binding affinity and specificity to various molecular targets .
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that derivatives like 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide can exhibit:
- Bactericidal Effects : Effective against a range of bacterial strains by inhibiting folic acid synthesis.
- Protozoal Activity : Potential efficacy against protozoal infections.
In comparative studies, similar compounds have demonstrated significant antibacterial activity, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
-
Antimicrobial Evaluation :
- A study evaluated the effectiveness of various sulfonamide derivatives against different bacterial strains. The results indicated that compounds with similar structures to 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide showed promising antibacterial activity, particularly against Gram-positive bacteria .
- Cardiovascular Effects :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Chloramphenicol | Contains dichlorophenyl | Broad-spectrum antibiotic |
| Morpholine derivatives | Various structures | Used in pharmaceuticals |
The unique combination of functional groups in 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide distinguishes it from other sulfonamides by potentially enhancing its pharmacological profile .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene-sulfonamide core. Key steps include:
- Sulfonylation : Reacting 3-amino-4-morpholinobenzene-1-sulfonyl chloride with 2,5-dichloroaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) is used to isolate the product.
- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progress .
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 2,5-Dichloroaniline, DCM, 0°C → RT, 12h | 65–75 | ≥95% |
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, aromatic protons in the dichlorophenyl group) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 430.05 (calculated for CHClNOS).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Impurities ≥0.1% (e.g., unreacted intermediates) can skew bioassays. Use HPLC-MS to verify purity thresholds .
- Assay Conditions : Optimize buffer pH (e.g., Tris-HCl vs. phosphate) and ionic strength to match physiological environments.
- Target Selectivity : Perform kinome-wide profiling (e.g., kinase inhibition panels) to identify off-target effects .
Q. How can computational modeling predict the compound’s binding affinity to carbonic anhydrase IX?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the crystal structure of carbonic anhydrase IX (PDB: 3IAI). The sulfonamide group coordinates the active-site Zn, while the morpholine moiety occupies hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable interactions).
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG (e.g., predicted IC ≈ 12 nM) .
Q. What experimental designs validate the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- Dose-Response Assays : Treat HT-29 (colon cancer) and MCF-7 (breast cancer) cells with 0.1–100 μM compound. Calculate IC via MTT assay .
- Apoptosis Markers : Measure caspase-3/7 activation (luminescence assay) and Annexin V/PI staining (flow cytometry).
- Western Blotting : Quantify pro-apoptotic proteins (Bax, cleaved PARP) and anti-apoptotic Bcl-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
